molecular formula C22H23ClN6O B2722942 (3-Chlorophenyl)(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1428380-34-0

(3-Chlorophenyl)(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2722942
CAS No.: 1428380-34-0
M. Wt: 422.92
InChI Key: GVEZJYKJGVSGCQ-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23ClN6O and its molecular weight is 422.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

Compounds similar to (3-Chlorophenyl)(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone have been investigated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with pyrazolyl moieties have shown significant antimicrobial and higher anticancer activity compared to the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, certain piperazine methanone derivatives have demonstrated notable anticancer and antituberculosis effects, suggesting their potential as therapeutic agents in these areas (Mallikarjuna, Padmashali, & Sandeep, 2014).

Synthesis and Molecular Docking Studies

The synthesis of new compounds with structures similar to the one has been a focus of research, particularly in the context of developing novel therapeutic agents. Molecular docking studies of these compounds have revealed promising results in terms of their potential utilization in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Applications in Parkinson's Disease Imaging

Compounds structurally related to this compound have also been investigated for potential applications in imaging for Parkinson's disease. A study synthesized a PET agent, with the aim of imaging LRRK2 enzyme in Parkinson's disease, which is structurally similar to the compound (Wang, Gao, Xu, & Zheng, 2017).

Properties

IUPAC Name

(3-chlorophenyl)-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O/c1-15-6-7-24-19(12-15)27-20-14-21(26-16(2)25-20)28-8-10-29(11-9-28)22(30)17-4-3-5-18(23)13-17/h3-7,12-14H,8-11H2,1-2H3,(H,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEZJYKJGVSGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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